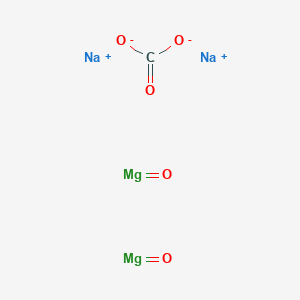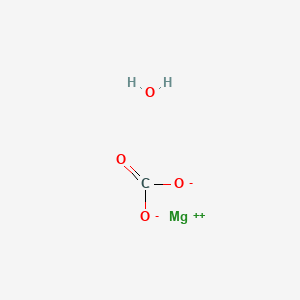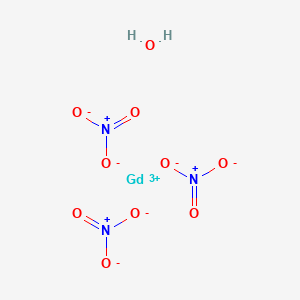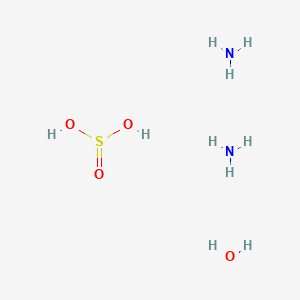
Chromium(3+);trihydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);trihydroxide;hydrate, also known as Chromium(III) hydroxide, is an inorganic compound with the chemical formula Cr(OH)₃. It is a green, gelatinous precipitate that is amphoteric, meaning it can react with both acids and bases. This compound is notable for its various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) hydroxide can be synthesized through several methods. One common method involves the reaction of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide. The reaction produces a green precipitate of chromium(III) hydroxide, which is then filtered and washed to obtain the pure compound .
Another method involves the reaction of chromium metal with steam at elevated temperatures. This process oxidizes the chromium, forming chromium(III) hydroxide and releasing hydrogen gas .
Industrial Production Methods
In industrial settings, chromium(III) hydroxide is often produced by adding a solution of ammonium hydroxide to a solution of a chromium salt. This method is efficient for large-scale production and ensures a high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react with both acids and bases.
Common Reagents and Conditions
Oxidation: Chromium(III) hydroxide can be oxidized to chromium(VI) compounds using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to chromium(II) compounds using reducing agents such as zinc in acidic conditions.
Substitution: In the presence of chloride ions, chromium(III) hydroxide can form complex ions like tetraaquadichlorochromium(III) ion.
Major Products Formed
Oxidation: Chromium(VI) oxide (CrO₃)
Reduction: Chromium(II) chloride (CrCl₂)
Substitution: Tetraaquadichlorochromium(III) ion ([Cr(H₂O)₄Cl₂]⁺)
Scientific Research Applications
Chromium(III) hydroxide has numerous applications in scientific research:
Mechanism of Action
Chromium(III) hydroxide exerts its effects through various mechanisms. In biological systems, it is involved in the metabolism of glucose, insulin, and lipids. It enhances insulin sensitivity by interacting with the insulin receptor and other components of the insulin signaling pathway . Additionally, recent studies suggest that chromium(III) may target the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation .
Comparison with Similar Compounds
Chromium(III) hydroxide can be compared with other chromium compounds, such as:
Chromium(III) oxide (Cr₂O₃): A green powder used as a pigment and in refractory materials.
Chromium(III) chloride (CrCl₃): A purple solid used in the synthesis of other chromium compounds and as a catalyst.
Chromium(VI) oxide (CrO₃): A red-orange compound used as a powerful oxidizing agent.
Chromium(III) hydroxide is unique due to its amphoteric nature, allowing it to react with both acids and bases, and its role in various industrial and biological applications .
Properties
IUPAC Name |
chromium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKSYUQMPADDND-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80851855 |
Source


|
| Record name | Chromium(3+) hydroxide--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80851855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59330-19-7 |
Source


|
| Record name | Chromium(3+) hydroxide--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80851855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














